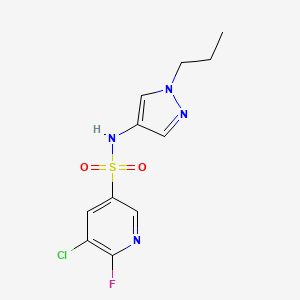

N-(4-phenyldiazenylphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in Scheme 1 . “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis

The molecular structure of “N-(4-phenyldiazenylphenyl)benzenesulfonamide” was characterized by analytical techniques such as UV, FTIR, MS, and 1H-NMR .Chemical Reactions Analysis

The compound is stable in air and nitrogen atmospheres until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place in two steps at 258–345 and 422–533 °C . Decomposition in nitrogen takes place in one endothermic step between 259 and 344 °C, with the maximum of the heat flow at 320.8 °C .Physical And Chemical Properties Analysis

The compound is stable, in air and nitrogen atmospheres, until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place . The color removal (at a current density of 5 mA cm-2) after 90 min was approximately 50% .科学的研究の応用

Chemical Synthesis and Transformations

Benzenesulfonamides have been utilized as key intermediates in diverse chemical transformations, including solid-phase synthesis. These compounds have facilitated the development of privileged scaffolds through polymer-supported synthesis, highlighting their versatility in chemical space exploration (Fülöpová & Soural, 2015).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives, including those related to N-(4-phenyldiazenylphenyl)benzenesulfonamide, have been investigated for their potential as enzyme inhibitors. For instance, they have shown high-affinity inhibition of kynurenine 3-hydroxylase, which could be beneficial for neurological conditions (Röver et al., 1997). Similarly, their inhibitory activity against carbonic anhydrases has been studied for potential anti-metastatic effects in cancer therapy (Pacchiano et al., 2011).

Material Science and Catalysis

Sulfonamide derivatives have found applications in material science, particularly in catalysis. For example, they have been used in oxidative cross-coupling reactions, demonstrating their role in facilitating complex chemical reactions (Miura et al., 1998).

Pharmaceutical Research

The structural motif of benzenesulfonamides has been explored in the development of new pharmaceutical compounds. This includes the investigation of novel sulfonamide derivatives for their potential as progesterone receptor antagonists, which could have implications in treating conditions like breast cancer and endometriosis (Yamada et al., 2016).

Safety and Hazards

The safety data sheet for benzenesulfonamide indicates that it is harmful if swallowed . It advises washing face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product . In case of ingestion, it recommends calling a poison center or doctor/physician if you feel unwell and rinsing the mouth .

作用機序

Target of Action

Similar compounds such as n,4-dimethyl-n-(1-phenyl-1h-pyrazol-5-yl)benzenesulfonamide have been shown to interact withCytochrome P450 2C18 .

Biochemical Pathways

Given its potential interaction with cytochrome p450 2c18, it may influence the metabolic pathways associated with this enzyme .

特性

IUPAC Name |

N-(4-phenyldiazenylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSIHWEEQODNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501038928 |

Source

|

| Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102840-99-3 |

Source

|

| Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)

![N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide](/img/structure/B2436642.png)

![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)

![2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone](/img/structure/B2436644.png)